molecular formula C21H21FN2O4 B4879641 N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4879641
M. Wt: 384.4 g/mol
InChI Key: UJNAZCBUFKCJOU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as FUB-PB22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are widely distributed throughout the body and play a crucial role in modulating various physiological processes such as pain sensation, appetite, and mood. It has been shown to exhibit high affinity and selectivity for these receptors, leading to potent pharmacological effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antipsychotic properties. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which play a crucial role in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is its high potency and selectivity for the cannabinoid receptors, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, its high potency also presents a challenge in terms of dosing and toxicity, which requires careful consideration in laboratory experiments.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, including further investigation into its neuroprotective properties and potential therapeutic applications in neurological disorders. Additionally, there is a need for more research on its pharmacokinetics and toxicity, as well as its potential for abuse and addiction. Finally, there is a need for the development of more selective and potent agonists of the cannabinoid receptors, which could lead to the development of more effective and safer therapeutics.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 1-(2-fluorobenzoyl)piperidine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base, followed by reduction using sodium borohydride to yield the final product.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. It has been shown to exhibit neuroprotective properties and to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-17-4-2-1-3-16(17)21(26)24-9-7-15(8-10-24)20(25)23-12-14-5-6-18-19(11-14)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNAZCBUFKCJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxamide

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